molecular formula C12H17BrN2O2S B1269725 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine CAS No. 385404-09-1

1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine

Cat. No.: B1269725
CAS No.: 385404-09-1
M. Wt: 333.25 g/mol
InChI Key: LHCALHHNDMVNJO-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine (CAS: 385404-09-1) is a sulfonamide-substituted piperazine derivative with the molecular formula C₁₂H₁₇BrN₂O₂S and a molecular weight of 333.25 g/mol . The compound features a piperazine core where one nitrogen is substituted with a 4-bromophenylsulfonyl group, and the other nitrogen is alkylated with an ethyl group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and biological activities, including anti-diabetic, antiproliferative, and enzyme inhibitory effects .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-2-14-7-9-15(10-8-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCALHHNDMVNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355380
Record name 1-(4-Bromobenzene-1-sulfonyl)-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385404-09-1
Record name 1-(4-Bromobenzene-1-sulfonyl)-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-ethylpiperazine.

    Reaction: The 4-bromobenzenesulfonyl chloride is reacted with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours to ensure complete conversion.

    Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, automated purification systems can be used to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, although these are less common for this compound.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate and a solvent such as toluene or ethanol.

Major Products

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine serves as an important building block for synthesizing more complex molecules. Its sulfonyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in the development of novel compounds.

Biology

The compound has been investigated for its biological activities, particularly its role as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in diabetic complications, such as cataract formation and neuropathy. Studies have shown that derivatives of this compound can effectively reduce polyol levels in galactosemic rats, indicating potential therapeutic benefits for managing diabetes-related complications .

Medicine

This compound has been explored for its hypoglycemic effects. Research indicates that it may lower blood glucose levels by inhibiting aldose reductase activity, which is crucial in the metabolism of glucose to sorbitol and fructose . This inhibition can prevent the accumulation of sorbitol, thus mitigating diabetic complications.

Case Studies and Research Findings

Study Focus Findings Mechanism
Study 1Aldose Reductase InhibitionSignificant reduction in tissue polyol levels in galactosemic ratsInhibition of aldose reductase activity
Study 2Hypoglycemic ActivityNotable decrease in blood glucose levels in diabetic modelsAldose reductase inhibition leading to reduced sorbitol levels
Study 3Synthesis ApplicationsUtilized as a precursor for synthesizing complex organic moleculesNucleophilic substitution reactions facilitated by the sulfonyl group

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The compound may also interact with receptors or enzymes, altering their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 4-Bromophenylsulfonyl, 4-ethyl C₁₂H₁₇BrN₂O₂S 333.25 385404-09-1 High lipophilicity due to ethyl group; bromine enhances electron withdrawal
1-((4-Bromophenyl)sulfonyl)-4-methylpiperazine 4-Bromophenylsulfonyl, 4-methyl C₁₁H₁₅BrN₂O₂S 319.22 837-12-7 Lower molecular weight than target; methyl reduces steric bulk
1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine 4-Fluorophenylsulfonyl, 4-ethyl C₁₂H₁₇FN₂O₂S 272.34 385404-07-9 Fluorine increases electronegativity; reduced molecular weight vs. bromine
1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine 4-Bromophenylsulfonyl, 2,4-dimethylphenyl C₁₈H₂₁BrN₂O₂S 409.34 693231-45-7 Bulky substituents increase steric hindrance; potential for altered binding
1-((3-Bromophenyl)sulfonyl)-4-ethylpiperazine 3-Bromophenylsulfonyl, 4-ethyl C₁₂H₁₇BrN₂O₂S 333.25 1004636-96-7 Meta-bromine substitution alters electronic and spatial properties

Physical Properties

Compound Melting Point (°C) Yield (%) Purity (%)
Target Compound Not reported Moderate ≥95
1-((4-Bromophenyl)sulfonyl)piperazine 190–192 44 ≥95
5f (Chalcone hybrid) 206–208 71 ≥95
5g (Chalcone hybrid) 184–186 40 ≥95

Higher melting points in chalcone hybrids correlate with crystallinity and stability .

Structure-Activity Relationship (SAR)

Electron-Withdrawing Groups : Bromine on the phenyl ring enhances enzyme inhibition by stabilizing sulfonamide interactions .

Alkyl Substituents : Ethyl vs. methyl groups modulate lipophilicity; ethyl improves bioavailability but may reduce solubility .

Substituent Position : Para-bromine (target compound) vs. meta-bromine alters electronic distribution and binding affinity .

Hybrid Structures : Chalcone-piperazine hybrids (e.g., 5a–k) leverage conjugated ketone systems for enhanced α-glucosidase inhibition .

Biological Activity

1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17BrN2O2S. Its structure features a piperazine ring substituted with a bromophenyl sulfonyl group, which is crucial for its biological activity. The sulfonamide functional group is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific protein targets. The sulfonamide moiety can form hydrogen bonds and ionic interactions with amino acid residues in target proteins, influencing their activity.

Key Mechanisms Include:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical biochemical pathways, including kinases and proteases.
  • Modulation of Receptor Activity: It can act as a ligand for certain receptors, altering their signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity: Preliminary studies suggest that the compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways.
  • Antimicrobial Properties: The compound has shown activity against various bacterial strains, indicating potential as an antibacterial agent.
  • Neuropharmacological Effects: Some studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of serotonin receptors

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be around 50 µg/mL, suggesting a promising profile for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:

Compound NameBiological ActivityReference
1-(4-Chlorophenyl)-4-methylpiperazineModerate anticancer effects
1-(Phenylsulfonyl)-4-piperidineStrong antimicrobial properties

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